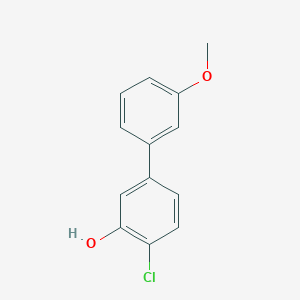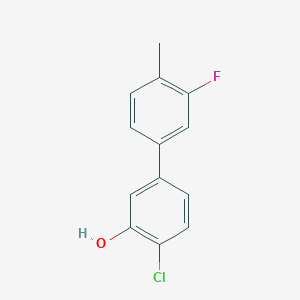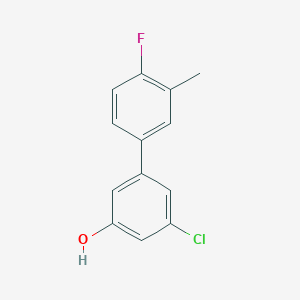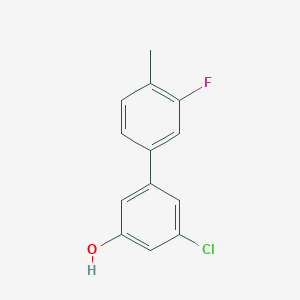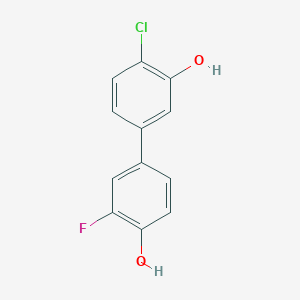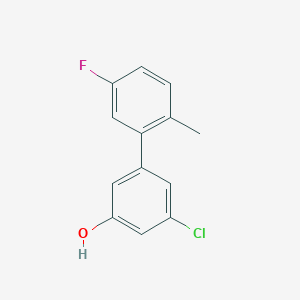
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% (CFMPP) is an organic compound that has a wide range of applications in the scientific research field. It is used in a variety of syntheses, such as in the production of pharmaceuticals, agrochemicals, and materials. It also has numerous biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous applications in the scientific research field. It is used in the production of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of organic compounds, such as dyes, pigments, and fragrances. In addition, it is used in the synthesis of heterocycles, such as thiophene, pyridine, and imidazole. Furthermore, it is used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
Mécanisme D'action
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% acts as a catalyst in organic reactions, promoting the formation of new bonds between molecules. It is also used as a reagent in the synthesis of organic compounds, such as dyes, pigments, and fragrances. Furthermore, it is used in the synthesis of heterocycles, such as thiophene, pyridine, and imidazole.
Biochemical and Physiological Effects
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also known to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, it is known to have antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of syntheses. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is also toxic and can be hazardous if not handled properly. Additionally, it is insoluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous potential future directions for 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%. One of the most promising is its potential use in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new materials, such as polymers and heterocycles. Furthermore, it could be used in the synthesis of dyes, pigments, and fragrances. Finally, it could be used in the development of new agrochemicals and pesticides.
Méthodes De Synthèse
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% can be synthesized using a variety of methods, such as the Grignard reaction, Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkyl magnesium halide, which can then be reacted with an aldehyde or ketone to form an alcohol. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium ylide to form an alkene. The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide to form a C-C bond.
Propriétés
IUPAC Name |
3-chloro-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBCBXJFITGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685906 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261908-36-4 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

